(4-BENZOYLPIPERAZINO)(4-NITROPHENYL)METHANONE
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Overview
Description
(4-BENZOYLPIPERAZINO)(4-NITROPHENYL)METHANONE is a compound that features a piperazine ring substituted with a benzoyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZOYLPIPERAZINO)(4-NITROPHENYL)METHANONE typically involves the reaction of 4-nitrobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-BENZOYLPIPERAZINO)(4-NITROPHENYL)METHANONE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Oxidation: The piperazine ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Reduction: The major product would be (4-BENZOYLPIPERAZINO)(4-AMINOPHENYL)METHANONE.
Substitution: Products depend on the nucleophile used, such as (4-BENZOYLPIPERAZINO)(4-THIOPHENYL)METHANONE.
Oxidation: Oxidized derivatives of the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, (4-BENZOYLPIPERAZINO)(4-NITROPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of (4-BENZOYLPIPERAZINO)(4-NITROPHENYL)METHANONE involves its interaction with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzoylpiperazine moiety can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Filastatin: (3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone.
Benzoylphenyl thiocyanates: Compounds containing both nitro and thiocyanate groups.
Uniqueness
(4-BENZOYLPIPERAZINO)(4-NITROPHENYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[4-(4-nitrobenzoyl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17(14-4-2-1-3-5-14)19-10-12-20(13-11-19)18(23)15-6-8-16(9-7-15)21(24)25/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFNPPJLPUHQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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